For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (4-Phenylphenyl) Benzoate
This document provides a comprehensive technical overview of (4-Phenylphenyl) benzoate, a significant chemical intermediate. It covers its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, with a focus on its relevance to the fields of chemical research and drug development.
Chemical Structure and Identification
(4-Phenylphenyl) benzoate, also known as 4-biphenylyl benzoate, is an aromatic ester. It is structurally composed of a benzoate group attached to a biphenyl moiety at the 4-position. This structure combines the chemical features of benzoic acid and 4-phenylphenol.
Canonical SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[1]
IUPAC Name: (4-phenylphenyl) benzoate[2]
Physicochemical Properties
The properties of (4-Phenylphenyl) benzoate make it a stable, crystalline solid under standard conditions. Its high melting point and low water solubility are characteristic of its aromatic, nonpolar nature. Quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₄O₂ | [1][2] |
| Molecular Weight | 274.31 g/mol | [1][3] |
| CAS Number | 2170-13-0 | [1][2] |
| Melting Point | 151 °C | [1][3] |
| Boiling Point | 427.9 °C at 760 mmHg | [1] |
| Density | 1.151 g/cm³ | [1] |
| Solubility | Insoluble in water; very faint turbidity in hot Toluene. | [1] |
| LogP (XLogP3) | 5.2 | [1][2] |
| Flash Point | 180.9 °C | [1] |
| Refractive Index | 1.609 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis
(4-Phenylphenyl) benzoate is typically synthesized via esterification. A common and effective method is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acid chloride in the presence of a base.[4][5]
The logical workflow for this synthesis is depicted below.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol is adapted from established procedures for synthesizing phenyl esters.[4][6]
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Preparation : In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), dissolve 0.1 mol of 4-phenylphenol in 100 mL of 10% aqueous sodium hydroxide solution.
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Reaction : To the resulting solution, add 0.12 mol of benzoyl chloride in small portions while stirring or shaking vigorously. The flask should be stoppered.
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Agitation : Continue to shake the mixture vigorously for approximately 15-20 minutes. The product, (4-Phenylphenyl) benzoate, will precipitate as a solid.
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Isolation : Collect the solid product by vacuum filtration. Break up any lumps on the filter paper with a spatula.
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Washing : Wash the crude product thoroughly with cold deionized water to remove any unreacted starting materials and sodium benzoate.
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Purification : Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified product.
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Drying : Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C).
Spectroscopic and Analytical Characterization
The structure of (4-Phenylphenyl) benzoate can be confirmed using standard spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized below.
| Technique | Expected Data |
| ¹H NMR | δ 8.2-8.3 ppm (d, 2H): Protons ortho to the carbonyl group on the benzoate ring. δ 7.2-7.8 ppm (m, 11H): Remaining aromatic protons from both the benzoate and biphenyl rings, appearing as a complex multiplet. |
| ¹³C NMR | δ ~165 ppm: Carbonyl carbon (C=O). δ ~151 ppm: Carbon of the biphenyl ring attached to the ester oxygen. δ 122-145 ppm: Remaining aromatic carbons. |
| IR (cm⁻¹) | ~1730-1740 cm⁻¹: Strong C=O stretching vibration of the ester. ~1270-1200 cm⁻¹: Strong C-O stretching vibration. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations. |
The following diagram illustrates a typical analytical workflow for the characterization of a newly synthesized batch of (4-Phenylphenyl) benzoate.
Experimental Protocols: Spectroscopic Analysis
The following are generalized protocols for acquiring spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
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Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
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Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the dry, solid sample directly on the ATR crystal.
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Data Acquisition : Acquire a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
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Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Applications and Relevance in Drug Development
While (4-Phenylphenyl) benzoate is not an active pharmaceutical ingredient (API) itself, its structural components are of significant interest in medicinal chemistry and materials science.
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Chemical Intermediate : Its primary role is as a building block in organic synthesis. The ester linkage can be hydrolyzed to yield 4-phenylphenol and benzoic acid, or it can be used to introduce the benzoyloxy or biphenyl group into more complex molecules. Related hydroxyphenyl benzoate derivatives are important intermediates for liquid-crystalline polymers.[7]
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Scaffold in Drug Design : The biphenyl moiety is a common scaffold in drug design. It can act as a rigid spacer to orient other functional groups or interact with hydrophobic pockets in biological targets. The benzene ring is the most frequently occurring ring system in marketed drugs, and understanding its bioisosteric replacements is a key area of medicinal chemistry.[8]
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Related Compound Applications : The broader class of benzoates has diverse applications. Sodium benzoate is used as a preservative and has been investigated for therapeutic uses in disorders related to the nervous system.[9] Other related compounds, such as (4-phenylbenzoyl) benzoate, are used as photoinitiators in polymer chemistry.[10] While not directly applicable to (4-Phenylphenyl) benzoate, these uses highlight the chemical versatility of the benzoate framework. The general phenyl benzoate structure has also been studied for potential antimicrobial, vasodilating, and spasmolytic effects.[4][5]
References
- 1. (4-Phenylphenyl) benzoate|lookchem [lookchem.com]
- 2. Benzoic acid biphenyl-4-yl ester | C19H14O2 | CID 231743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2170-13-0 CAS MSDS (BENZOIC ACID 4-BIPHENYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]
- 8. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2016000477A1 - (4-phenyl benzoyl) benzoate and use thereof as photoinitiator - Google Patents [patents.google.com]

